Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
CAS No.: 898288-91-0
Cat. No.: VC3860642
Molecular Formula: C16H6F5NO3
Molecular Weight: 355.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898288-91-0 |
|---|---|
| Molecular Formula | C16H6F5NO3 |
| Molecular Weight | 355.21 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-(1,3-oxazol-5-yl)benzoate |
| Standard InChI | InChI=1S/C16H6F5NO3/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(23)8-3-1-7(2-4-8)9-5-22-6-24-9/h1-6H |
| Standard InChI Key | FWUPBFHGEDUEID-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a complex organic compound characterized by its unique molecular structure, which includes a pentafluorophenyl group and a 1,3-oxazole moiety attached to a benzoate backbone. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its distinctive electronic properties.
Synthesis Routes
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate can be synthesized through various chemical pathways, often involving the reaction of pentafluorophenol with appropriate oxazole-substituted benzoic acid derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired purity levels.
Applications
This compound finds applications in laboratory settings, particularly in research related to medicinal chemistry and materials science. Its unique structure, combining a highly fluorinated aromatic system with an oxazole ring, enhances its reactivity and potential biological activity.
Hazard Classification
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is classified as a hazardous substance due to its potential to cause skin and eye irritation, as well as respiratory issues. It is categorized under the following hazard classifications:
-
Acute Oral Toxicity: Category 4
-
Dermal Toxicity: Category 4
-
Inhalation Toxicity: Category 4
-
Skin Irritation: Category 2
-
Serious Eye Damage/Irritation: Category 2
Safety Precautions
When handling this compound, it is essential to ensure adequate ventilation and use personal protective equipment, including gloves and safety goggles. In case of exposure, immediate medical attention should be sought if symptoms persist.
Similar Compounds
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate shares structural similarities with several other compounds, each with distinct properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pentafluorophenyl benzoate | Benzoate structure with pentafluorophenyl | Lacks the oxazole moiety |
| 4-(1,3-Oxazol-5-yl)benzoic acid | Contains an oxazole but not fluorinated | More polar due to carboxylic acid |
| Pentafluorophenyl 2-(1,3-thiazol-4-yl)benzoate | Contains thiazole instead of oxazole | Different heterocyclic ring with distinct properties |
| Pentafluorophenyl 4-(pyridin-2-yl)benzoate | Pyridine ring instead of oxazole | Exhibits different electronic characteristics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume